molecular formula C8H13NO2 B3100630 5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester CAS No. 1373223-43-8

5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester

Cat. No.: B3100630
CAS No.: 1373223-43-8
M. Wt: 155.19 g/mol
InChI Key: QYHOLGUPXIEPCO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic framework combining a cyclopropane ring (2-membered) and a heptane ring (4-membered), with a nitrogen atom at the 5-position (aza) and a methyl ester group at the 7-carboxylic acid position. Its CAS number is 1373223-43-8, and it is commercially available for pharmaceutical and chemical research .

Key Applications: This spirocyclic aziridine derivative is a valuable intermediate in medicinal chemistry, particularly for synthesizing constrained peptides and enzyme inhibitors. Its rigid spiro structure enhances metabolic stability and binding selectivity compared to linear analogues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-azaspiro[2.4]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-4-9-5-8(6)2-3-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHOLGUPXIEPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210858
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-43-8
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos . The reaction conditions generally include room temperature and an inert atmosphere (argon) to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Aza-spiro[2.4]heptane-6-carboxylic acid and its derivatives are useful intermediates in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors . These compounds are useful as reagents in the synthesis of HCV inhibitors, especially those that have been disclosed in WO2010/099527A1 .

5-Aza-spiro[2.4]heptane derivatives have applications in:

  • Treatment of HCV infection 4-spirocyclopropyl proline and its derivatives have been found to be useful intermediates in the preparation of reagents for the treatment of HCV infection . Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor that is used for treatment of hepatitis C virus infections (HCV), incorporates N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid as a key element in its synthesis .
  • GABA Receptor Research Modifications to the bromine functionality of 4c led to the creation of a comprehensive structure–activity relationship (SAR) . The introduction of an acetylene function, reported for compound 2 with α 5 β 3 γ 2 GABA AR subtype selectivity, was achieved using a Sonogashira-like reaction with triisopropylsilylacetylene in the presence of a palladium catalyst .

Mechanism of Action

The mechanism of action of 5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Structural Features of Selected Spirocyclic and Bicyclic Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester Spiro[2.4]heptane 5-aza, 7-methyl ester C₈H₁₃NO₂ 155.19 Rigid spirocyclic backbone; methyl ester enhances solubility
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid Spiro[2.4]heptane 5-benzyl, 7-carboxylic acid C₁₄H₁₇NO₂ 231.29 Benzyl group introduces aromaticity; free acid allows direct coupling
(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride Spiro[2.4]heptane tert-butyl carbamate, hydrochloride C₁₁H₂₁ClN₂O₂ 248.75 Chiral center; tert-butyl ester provides steric protection
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid methyl ester Bicyclo[2.2.1]heptane 7-aza, methyl ester C₈H₁₃NO₂ 155.19 Bicyclic structure with higher ring strain; lower ionization energy (8.3 eV)

Key Observations :

  • Spiro vs.
  • Substituent Effects : Methyl esters (e.g., target compound) enhance solubility for in vitro assays, while tert-butyl esters (e.g., compound in ) protect reactive groups during synthesis.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Vapor Pressure (mmHg) Ionization Energy (eV) LogP (Predicted) Solubility
This compound Not reported Not reported 0.85 High in polar solvents
Bicyclo[4.1.0]heptane-7-carboxylic acid 0.0032 Not reported 1.2 Moderate
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid methyl ester Not reported 8.3 (vertical) 0.78 High

Key Observations :

  • The methyl ester group in the target compound reduces LogP compared to free carboxylic acid derivatives (e.g., 5-Benzyl analogue in ), favoring aqueous solubility.
  • Bicyclic analogues exhibit higher ionization energies due to electron-deficient nitrogen environments .

Key Observations :

  • The target compound’s synthesis benefits from a one-pot cyclization strategy, though racemization remains a hurdle .
  • Chiral derivatives (e.g., ) require additional resolution steps, reducing overall efficiency.

Biological Activity

5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C₇H₁₁N₁O₂
  • CAS Number : 1373223-43-8
  • Molecular Weight : 141.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its spirocyclic structure may enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The ability to inhibit bacterial growth has been observed in various derivatives of spiro compounds, suggesting that this compound may also possess this activity.
  • Anticancer Properties :
    • Preliminary research has shown that spiro compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases where these enzymes are dysregulated.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several spiro compounds, including derivatives similar to this compound. Results indicated significant inhibition of Escherichia coli and Staphylococcus aureus growth, suggesting potential for development as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies demonstrated that spiro compounds can induce apoptosis in human cancer cell lines through the activation of caspase pathways. The specific effects of this compound on cancer cell proliferation were not directly studied but are hypothesized based on structural similarities with known active compounds.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAntimicrobialInhibition of bacterial growth
Spirocyclic analog AAnticancerInduction of apoptosis via caspases
Spiro compound BEnzyme inhibitionInhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves cyclopropane ring formation via lithium diisopropylamide (LDA)-mediated deprotonation in THF at low temperatures (–78°C), followed by alkylation or acylation. For example, methyl 2-chloro-2-cyclopropylideneacetate derivatives are reacted with amines under controlled conditions to form spirocyclic intermediates. Yield optimization requires precise temperature control, stoichiometric ratios (e.g., 5:1 molar ratio of base to substrate), and slow reagent addition to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H-NMR : Proton environments (e.g., cyclopropane protons at δ = 0.98–1.37 ppm) and ester methyl groups (δ = 3.6–3.8 ppm) provide structural confirmation .
  • IR Spectroscopy : Key peaks include ester carbonyl (1734 cm⁻¹) and sp² hybridized carbons (1641 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for bromophenyl or trifluoromethylphenyl derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40–80°C, pH 1–13 buffers) with HPLC monitoring. Cyclopropane rings are sensitive to acidic hydrolysis, while ester groups degrade under basic conditions. Data should be analyzed using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of novel 5-Aza-spiro derivatives?

  • Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst selection) for spirocycle formation. This reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolves overlapping peaks caused by conformational flexibility (e.g., cyclopropane ring puckering).
  • 2D-COSY and HSQC : Assign ambiguous proton/carbon signals, particularly in trifluoromethylphenyl derivatives where electron-withdrawing groups distort chemical shifts .
  • Statistical Validation : Use multivariate analysis (PCA or PLS) to correlate spectral data with substituent electronic effects .

Q. How can factorial design improve experimental efficiency in studying substituent effects on bioactivity?

  • Methodological Answer : A 2³ factorial design evaluates three variables (e.g., substituent electronegativity, steric bulk, and lipophilicity) across eight experiments. Response surface methodology (RSM) models bioactivity (e.g., enzyme inhibition) as a function of these variables, identifying synergistic effects. For example, trifluoromethyl groups enhance metabolic stability but reduce solubility, requiring balanced optimization .

Q. What methodologies address discrepancies between theoretical predictions and experimental yields in spirocycle synthesis?

  • Methodological Answer :

  • Error Analysis : Quantify deviations using root-mean-square-error (RMSE) between DFT-predicted activation energies and observed yields.
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources.
  • Hybrid Workflows : Integrate machine learning (e.g., Bayesian optimization) with high-throughput experimentation to refine predictive models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester
Reactant of Route 2
5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester

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